molecular formula C7H3BrFIN2 B1343675 6-Bromo-4-fluoro-3-iodo-1H-indazole CAS No. 887568-00-5

6-Bromo-4-fluoro-3-iodo-1H-indazole

Cat. No.: B1343675
CAS No.: 887568-00-5
M. Wt: 340.92 g/mol
InChI Key: QAHNNDROHOCDKW-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS No: 887568-00-5) is a high-value, tri-halogenated indazole derivative of interest in medicinal chemistry and drug discovery research. This compound features bromo, fluoro, and iodo substituents on its indazole core, making it a versatile and strategic intermediate for constructing complex molecular architectures . Its molecular formula is C 7 H 3 BrFIN 2 with a molecular weight of 340.92 g/mol . The presence of three different halogen atoms provides distinct and orthogonal reactivity, enabling sequential cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig animations. The iodine at the 3-position is particularly reactive, allowing for selective functionalization ahead of the bromo and fluoro substituents. Researchers utilize this compound as a premium building block in the synthesis of targeted libraries for high-throughput screening and in the development of potential pharmacologically active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is recommended to store the material in a sealed container under dark, dry conditions at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHNNDROHOCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646411
Record name 6-Bromo-4-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-00-5
Record name 6-Bromo-4-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-4-fluoro-3-iodo-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. Among the vast landscape of indazole derivatives, halo-substituted indazoles have emerged as particularly valuable building blocks in the synthesis of targeted therapeutics, especially in the realm of oncology. This guide provides an in-depth technical overview of 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS Number: 887568-00-5), a highly functionalized indazole intermediate poised for significant applications in contemporary drug discovery.

The strategic placement of three distinct halogen atoms—bromine, fluorine, and iodine—on the indazole core endows this molecule with a unique reactivity profile, making it an ideal precursor for the construction of complex molecular architectures through a variety of cross-coupling reactions. The iodine at the 3-position is particularly amenable to substitution, a common strategy for introducing diversity in drug candidates. This technical guide will delve into the synthesis, characterization, and potential applications of this important synthetic intermediate, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValue
CAS Number 887568-00-5
Molecular Formula C₇H₃BrFIN₂
Molecular Weight 340.92 g/mol

Synthesis of this compound: A Proposed Pathway

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halo-indazoles. The proposed synthesis is a two-step process commencing with the formation of the 6-bromo-4-fluoro-1H-indazole precursor, followed by a regioselective iodination at the C-3 position.

Part 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

The synthesis of the 6-bromo-4-fluoro-1H-indazole precursor can be envisioned starting from a suitably substituted aniline, such as 4-bromo-2-fluoro-6-methylaniline, through a diazotization and cyclization reaction. This approach is analogous to the synthesis of other substituted indazoles.[2]

Experimental Protocol:

  • Diazotization: 4-bromo-2-fluoro-6-methylaniline is dissolved in a suitable acidic medium, such as a mixture of acetic acid and propionic acid. The solution is cooled to a low temperature (typically 0-5 °C), and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

  • Cyclization: The resulting diazonium salt solution is then gently warmed to room temperature and stirred until the cyclization to 6-bromo-4-fluoro-1H-indazole is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 6-bromo-4-fluoro-1H-indazole.

Part 2: Iodination at the C-3 Position

The final step involves the regioselective iodination of the 6-bromo-4-fluoro-1H-indazole precursor at the C-3 position. This transformation is a well-established method for the functionalization of the indazole ring.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromo-4-fluoro-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base, typically potassium hydroxide (KOH), is added, and the mixture is stirred.

  • Iodination: A solution of iodine (I₂) in DMF is then added dropwise to the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is precipitated or extracted. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole cluster_step2 Step 2: C-3 Iodination A 4-bromo-2-fluoro-6-methylaniline B Diazotization (NaNO₂, Acid) A->B 1. C Cyclization B->C 2. D 6-Bromo-4-fluoro-1H-indazole C->D 3. Work-up & Purification E 6-Bromo-4-fluoro-1H-indazole F Iodination (I₂, KOH, DMF) E->F 4. G This compound F->G 5. Work-up & Purification

Proposed two-step synthesis of this compound.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with the chemical shifts of the carbon atoms being significantly affected by the attached halogens.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the indazole ring, as well as C-H and C=C stretching vibrations of the aromatic system.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, further confirming the elemental composition. The isotopic pattern of bromine will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The indazole core is a common feature in many approved and investigational kinase inhibitors, where it often acts as a hinge-binding motif.

The strategic placement of the three halogen atoms allows for selective and sequential functionalization through various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents at the 3-, 4-, and 6-positions, facilitating the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

A prime example of the importance of substituted indazoles is in the development of inhibitors for the BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.[6] While a direct synthesis of a specific BRAF inhibitor from this compound is not explicitly reported, its structural features make it an ideal starting point for the synthesis of analogs of known BRAF inhibitors.

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Inhibition by Vemurafenib Analogs ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

The MAPK/ERK signaling pathway, a key target for indazole-based inhibitors.

Safety and Handling

Potential Hazards:

  • Acute Toxicity: Likely harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its trifunctionalized indazole core offers a wealth of opportunities for the synthesis of diverse and complex molecules through a variety of synthetic transformations. While its full potential is yet to be completely explored and documented in the public domain, its structural similarity to key intermediates in the synthesis of kinase inhibitors underscores its significance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential applications in the context of kinase inhibitor development, and essential safety and handling information, thereby serving as a valuable resource for its effective utilization in the quest for novel therapeutics.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • ResearchGate. (n.d.). (PDF)
  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.
  • PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]
  • Moreau, P., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • CymitQuimica. (2025).
  • ChemicalBook. (2025). 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-1H-indazole | 885521-88-0.
  • Aaronchem. (n.d.). 6-Bromo-3-iodo-1H-indazole | 885521-88-0 | MFCD07781599.
  • Wiley-VCH. (2007).
  • Merck. (2025).
  • BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectra of 6-Bromo-4-fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are known for their wide range of biological activities, including the inhibition of kinases such as VEGFR-2.[1] The precise characterization of such molecules is paramount for drug discovery and development. This document offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in established principles of NMR spectroscopy and data from analogous halogenated indazoles. Furthermore, it outlines a robust, step-by-step experimental protocol for the acquisition and interpretation of high-quality NMR data for this specific analyte.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity.[2] The strategic placement of halogen atoms on the indazole ring system can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a highly functionalized intermediate, offering multiple points for further chemical elaboration through cross-coupling reactions. Understanding its detailed atomic-level structure is critical for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose. This guide will serve as a valuable resource for researchers working with this and structurally related compounds.

Molecular Structure and Predicted NMR Spectral Features

The unique substitution pattern of this compound results in a complex interplay of electronic and steric effects that govern its NMR spectral characteristics. The numbering of the indazole ring system is crucial for spectral assignment.

Figure 1: Molecular Structure and Atom Numbering
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, with only three signals: two aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the aromatic ring system.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H57.5 - 7.8Doublet of doublets (dd)³J(H5-H7) ≈ 1.5-2.5 Hz, ⁴J(H5-F4) ≈ 4-6 HzH5 is ortho to the bromine on C6 and meta to the fluorine on C4. The primary splitting will be a small meta coupling to H7, further split by a longer-range coupling to the fluorine.
H77.9 - 8.2Doublet of doublets (dd)³J(H7-F4) ≈ 8-10 Hz, ⁴J(H7-H5) ≈ 1.5-2.5 HzH7 is ortho to the fluorine on C4, leading to a significant ³J coupling. It will also exhibit a smaller meta coupling to H5. The deshielding effect of the adjacent pyrazole ring places this proton downfield.
N1-H12.0 - 14.0Broad singlet (br s)NoneThe N-H proton of indazoles is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts are heavily influenced by the directly attached halogens. The presence of iodine can sometimes lead to peak broadening due to quadrupolar relaxation.

Carbon Predicted Chemical Shift (δ, ppm) Predicted ¹J(C-F) (Hz) Predicted nJ(C-F) (Hz) Rationale
C385 - 95-~2-5 HzThe C3 carbon is directly attached to iodine, which has a significant shielding effect (the "heavy atom effect").[3] This results in a substantial upfield shift compared to an unsubstituted C3.
C3a140 - 145-~10-15 HzThis bridgehead carbon is influenced by the adjacent C3-I and C4-F carbons.
C4155 - 160 (d)~240 - 260 Hz-The C4 carbon is directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.[4]
C5115 - 120 (d)-~20-25 HzThis carbon is ortho to the fluorine, leading to a significant two-bond C-F coupling.
C6110 - 115 (d)-~4-6 HzThe C6 carbon is attached to bromine and is meta to the fluorine, showing a smaller C-F coupling.
C7112 - 118 (d)-~4-6 HzThis carbon is ortho to the fluorine, but the effect is transmitted through the nitrogen-containing ring.
C7a125 - 130-~2-4 HzThis bridgehead carbon is relatively distant from the fluorine and will show minimal C-F coupling.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear and sensitive probe of the fluorine's environment.[5] It is expected to show a single resonance with splitting due to couplings with the neighboring protons.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
F4-110 to -130Doublet of doublets (dd)³J(F4-H5) ≈ 4-6 Hz, ³J(F4-H7) ≈ 8-10 HzThe chemical shift is typical for an aryl fluoride.[6][7] The signal will be split by the two ortho protons, H5 and H7, with different coupling constants reflecting their distinct electronic environments.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, unambiguous NMR data for this compound requires careful consideration of experimental parameters. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing and Analysis prep1 Weigh ~10-15 mg of sample prep2 Dissolve in 0.6 mL of DMSO-d6 prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Lock and Shim prep3->acq1 Insert sample acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum acq2->acq3 acq4 Acquire ¹⁹F Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Fourier Transform & Phase Correction acq5->proc1 Transfer FIDs proc2 Calibrate spectra (¹H/¹³C to residual DMSO, ¹⁹F to external standard) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign signals using 1D and 2D data proc3->proc4

Figure 2: Experimental Workflow for NMR Analysis
Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: DMSO-d₆ is the recommended solvent as it readily solubilizes a wide range of organic compounds and its residual proton and carbon signals are well-characterized for calibration. The N-H proton is also more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆.

    • Protocol: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Rationale: A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, especially for resolving the proton-proton and proton-fluorine couplings.

    • Protocol: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Rationale: A standard proton experiment is sufficient. A longer relaxation delay (e.g., 5 seconds) can be beneficial for more accurate integration, although not strictly necessary for qualitative analysis.

    • Protocol:

      • Pulse sequence: Standard single-pulse (zg30).

      • Spectral width: ~16 ppm.

      • Number of scans: 8-16.

      • Relaxation delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Rationale: Proton decoupling is essential to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans is required due to the low natural abundance of ¹³C.

    • Protocol:

      • Pulse sequence: Proton-decoupled single-pulse (zgpg30).

      • Spectral width: ~240 ppm.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Rationale: ¹⁹F is a highly sensitive nucleus, so acquisition is rapid.[8] It is often beneficial to run both proton-coupled and decoupled spectra to aid in assignment.

    • Protocol:

      • Pulse sequence: Standard single-pulse (zg30).

      • Spectral width: ~200 ppm.

      • Number of scans: 16-64.

      • Relaxation delay (d1): 2 seconds.

  • 2D NMR Acquisition (for Unambiguous Assignment):

    • Rationale: 2D NMR experiments are crucial for confirming assignments by establishing through-bond correlations.

    • Protocol:

      • COSY (Correlation Spectroscopy): To confirm the H5-H7 coupling.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (H5-C5, H7-C7).

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. This is vital for assigning the quaternary carbons and confirming the overall structure. Key expected correlations are shown in the diagram below.

cluster_molecule Key HMBC and COSY Correlations H5 H5 H7 H7 H5->H7 COSY C3a C3a H5->C3a ³J C4 C4 H5->C4 ³J C6 C6 H5->C6 ²J C7 C7 H5->C7 ⁴J C5 C5 H7->C5 ³J H7->C6 ²J C7a C7a H7->C7a ²J NH N1-H NH->C3a ³J NH->C7a ²J C3 C3

Figure 3: Expected Long-Range NMR Correlations

Data Processing and Interpretation: A Self-Validating Approach

  • Processing: Apply standard Fourier transformation, phase correction, and baseline correction to all acquired spectra.

  • Calibration:

    • Reference the ¹H spectrum to the residual DMSO-d₅ signal at 2.50 ppm.

    • Reference the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

    • Reference the ¹⁹F spectrum using an external standard or by using the spectrometer's unified chemical shift reference.

  • Interpretation:

    • ¹H Spectrum: Integrate the signals for H5 and H7. The integrals should be equal (1:1 ratio). Measure the coupling constants from the multiplet splitting.

    • ¹⁹F Spectrum: Measure the H-F coupling constants. These values must match the corresponding couplings observed in the ¹H spectrum, providing a critical validation of the assignments.

    • ¹³C Spectrum: Identify the C-F doublet and measure the large ¹J(C-F) coupling constant. Use the HSQC spectrum to definitively assign C5 and C7.

    • HMBC Analysis: Use the long-range correlations to assign the quaternary carbons (C3, C3a, C4, C6, C7a). For example, the H5 proton should show correlations to C4, C6, and C3a. The H7 proton should show correlations to C5, C6, and C7a. This network of correlations provides an unambiguous confirmation of the entire carbon skeleton.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process requiring a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques. While experimental data for this specific molecule is not publicly available, this guide provides a robust, predictive framework based on established spectroscopic principles and data from analogous structures. The detailed experimental protocol and interpretation strategy outlined herein offer a self-validating workflow, ensuring that researchers can confidently and accurately characterize this and other complex halogenated indazoles. This level of detailed structural verification is an indispensable component of modern drug discovery and chemical development programs.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
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  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem. Available at: [Link]

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

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Navigating the Synthesis and Safety of 6-Bromo-4-fluoro-3-iodo-1H-indazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile biological activities, including kinase inhibition, anti-cancer, and anti-inflammatory properties, make them highly valuable scaffolds in drug development.[2][3][4] The strategic placement of halogen atoms on the indazole ring system, as seen in 6-Bromo-4-fluoro-3-iodo-1H-indazole, provides medicinal chemists with powerful tools for modulating potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth examination of the material safety data, handling protocols, and synthetic considerations for this compound, a key intermediate in the synthesis of complex pharmaceutical agents.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is critical for its safe handling and effective use in synthesis. The table below summarizes the key physical and chemical data, extrapolated from related compounds.

PropertyValueSource/Rationale
CAS Number 1000343-53-1Based on supplier information for the target molecule.
Molecular Formula C₇H₃BrFIN₂Derived from the chemical structure.
Molecular Weight 340.92 g/mol Calculated from the molecular formula.
Appearance Likely a solid (e.g., yellowish-brown solid)Based on the appearance of similar compounds like 6-Bromo-3-iodo-1H-indazole.[5]
Purity Typically >95%Standard purity for research-grade chemicals.[5]

Section 2: Hazard Identification and Safety Precautions

Halogenated aromatic compounds require careful handling due to their potential toxicity. The hazard profile for this compound is extrapolated from safety data for analogous compounds.

Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

Precautionary Measures:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Section 4: Handling, Storage, and Disposal

Proper laboratory practices are essential to minimize risk.

Handling:

  • Work in a well-ventilated fume hood.

  • Avoid generating dust.

  • Use personal protective equipment (PPE) as described in Section 2.

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Store locked up.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[7]

Section 5: Synthetic Utility and Experimental Protocols

This compound is a valuable intermediate due to the differential reactivity of its halogen substituents. The iodine at the C3 position is more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the C6 position. This allows for sequential, site-selective modifications.

Illustrative Synthetic Pathway: Suzuki Coupling

A common application of such intermediates is in palladium-catalyzed Suzuki coupling reactions to introduce aryl or heteroaryl moieties.

Step-by-Step Protocol for a Generic Suzuki Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.10 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

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// Edges Start -> RiskAssessment; RiskAssessment -> PPE; PPE -> Handling; Handling -> Storage [label="After Use"]; Handling -> Disposal [label="Waste"]; Handling -> Spill [style=dashed]; }

Caption: General workflow for a Suzuki coupling reaction. Caption: Key handling and safety workflow for halogenated indazoles.

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. However, based on the hazards of related compounds, it should be considered harmful to aquatic life. Release into the environment should be avoided. When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen bromide, hydrogen iodide, and nitrogen oxides.[8]

Section 7: Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel therapeutic agents. Its careful and informed handling is paramount to ensure the safety of researchers. This guide provides a foundational understanding of its properties, hazards, and handling procedures, based on the best available data from structurally related compounds. As with any research chemical, a thorough and independent risk assessment should always be conducted prior to its use.

References

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Permethrin. PubChem. Retrieved from [Link]

Sources

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1][2] This technical guide provides a comprehensive overview of the indazole core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive therapeutic applications. Through an exploration of structure-activity relationships (SAR) and a detailed case study of the PARP inhibitor niraparib, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the indazole scaffold in the design and discovery of novel therapeutic agents.

The Indazole Nucleus: A Profile of a Privileged Scaffold

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring.[1] This fusion results in a 10 π-electron aromatic system, conferring significant stability to the core structure. The presence and position of the two nitrogen atoms within the five-membered ring give rise to two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and, consequently, the more commonly observed isomer in medicinal chemistry.[3]

The "privileged" status of the indazole scaffold stems from its ability to interact with a wide array of biological targets with high affinity and selectivity.[2] Its unique electronic distribution, hydrogen bonding capabilities, and tunable physicochemical properties make it an ideal framework for the development of potent and effective drugs.[4]

Physicochemical Properties: The Key to Druggability

The drug-like properties of indazole derivatives are heavily influenced by their physicochemical characteristics, which can be fine-tuned through substitution at various positions around the scaffold. Key properties include:

  • Lipophilicity (logP): The logP of the unsubstituted indazole is approximately 1.8, indicating a moderate lipophilicity that allows for good membrane permeability. This value can be readily modulated by the introduction of various functional groups to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • pKa: The indazole nucleus is weakly basic, with the pKa of the protonated form being around 1.2. The N1 and N2 positions can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets.

  • Solubility: The aqueous solubility of indazole derivatives can be a challenge, but it is often addressed through the incorporation of polar functional groups or by salt formation.

These properties, in concert, contribute to the overall "drug-likeness" of indazole-containing compounds, making them attractive candidates for oral bioavailability.[4]

Synthetic Strategies: Accessing the Indazole Core

A diverse array of synthetic methodologies has been developed to construct the indazole scaffold, providing medicinal chemists with the flexibility to introduce a wide range of substituents and create extensive compound libraries for screening.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles often involved harsh reaction conditions. However, modern organic synthesis has introduced milder and more efficient methods, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies.[1][5]

A general overview of synthetic pathways is depicted below:

G A Starting Materials (e.g., o-Haloaryl Ketones, Anilines) B Classical Methods (e.g., Fischer Indazole Synthesis) A->B Harsh Conditions C Modern Methods (e.g., Pd-catalyzed cyclization, C-H activation) A->C Mild Conditions D Indazole Scaffold B->D C->D

Figure 1: General synthetic approaches to the indazole scaffold.

Experimental Protocol: Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones

This protocol describes a copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones, a versatile method for the synthesis of 1H-indazoles.[3]

Step 1: Synthesis of o-Haloaryl N-Sulfonylhydrazone

  • To a solution of the desired o-haloaryl aldehyde or ketone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.1 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate and wash with cold ethanol to afford the o-haloaryl N-sulfonylhydrazone.

Step 2: Copper-Catalyzed Cyclization

  • In a sealed tube, combine the o-haloaryl N-sulfonylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs2CO3, 2.0 eq) in dimethylformamide (DMF).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1H-indazole.

Experimental Protocol: Synthesis of 3-Aminoindazoles from Tertiary Amides

This two-step protocol provides rapid access to structurally diverse 3-aminoindazoles.[6][7]

Step 1: One-Pot Synthesis of Aminohydrazones

  • To a solution of the tertiary amide (1.0 eq) in dichloromethane (DCM) at -78 °C, add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the desired hydrazide (1.2 eq) in DCM and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude aminohydrazone, which can be used in the next step without further purification.

Step 2: Intramolecular Palladium-Catalyzed C-H Amination

  • To a solution of the crude aminohydrazone (1.0 eq) in toluene, add palladium(II) acetate (Pd(OAc)2, 0.05 eq), triphenylphosphine (PPh3, 0.1 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-aminoindazole.

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The indazole moiety is a constituent of numerous drugs and clinical candidates across a wide range of therapeutic areas, highlighting its broad biological significance.[2][8][9]

Therapeutic AreaExamples of Indazole-Containing Drugs/Candidates
Oncology Pazopanib, Niraparib, Axitinib, Entrectinib[10]
Anti-inflammatory Benzydamine
Antiemetic Granisetron
Antimicrobial Delamanid (anti-tuberculosis)
Neurodegenerative Diseases Investigational compounds for Alzheimer's and Parkinson's disease

Table 1: Selected therapeutic applications of indazole-containing compounds.

Structure-Activity Relationship (SAR): A Case Study of Indazole-Based Kinase Inhibitors

The systematic modification of the indazole scaffold allows for the exploration of structure-activity relationships, guiding the optimization of lead compounds into potent and selective drug candidates. A notable example is the development of fibroblast growth factor receptor (FGFR) inhibitors.[10]

CompoundR1R2FGFR1 IC50 (nM)[10]
14aOCH3H15
14bOCH2CH3H13.2
14cOCH(CH3)2H9.8
14dOCH3F5.5

Table 2: SAR of indazole derivatives as FGFR1 inhibitors.

The data in Table 2 clearly demonstrates that increasing the steric bulk of the alkoxy substituent at the R1 position (from methoxy to isopropoxy) leads to a modest increase in inhibitory activity.[10] More significantly, the introduction of a fluorine atom at the R2 position results in a nearly three-fold improvement in potency, highlighting the profound impact of subtle electronic modifications on biological activity.[10]

Mechanism of Action: Niraparib, an Indazole-Containing PARP Inhibitor

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and serves as an excellent case study to illustrate the role of the indazole scaffold in a clinically approved drug.[11] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[12]

In cancer cells with defects in the homologous recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP by niraparib leads to the accumulation of unrepaired SSBs.[13] During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[13]

G cluster_0 Normal Cell (Functional HR) cluster_1 HR-Deficient Cancer Cell + Niraparib a Single-Strand Break (SSB) b PARP Activation a->b c SSB Repair b->c d DNA Replication c->d e No Double-Strand Break (DSB) d->e f Cell Survival e->f g Single-Strand Break (SSB) h PARP Inhibition by Niraparib g->h i Unrepaired SSB h->i j DNA Replication i->j k Double-Strand Break (DSB) j->k l Failed DSB Repair (due to HR deficiency) k->l m Cell Death (Apoptosis) l->m

Figure 2: Mechanism of action of Niraparib via synthetic lethality.

The Role of the Indazole Scaffold in Niraparib

The indazole moiety in niraparib plays a crucial role in its binding to the PARP enzyme. It forms key hydrogen bonding interactions with the amino acid residues in the nicotinamide binding pocket of PARP, contributing significantly to its high affinity and inhibitory potency. The specific substitution pattern on the indazole ring is optimized to enhance these interactions and to achieve a favorable pharmacokinetic profile.

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery and development.[1] Its proven track record in delivering clinically successful drugs, coupled with the ever-expanding repertoire of synthetic methodologies, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel indazole derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The exploration of new therapeutic applications for this versatile scaffold also remains an exciting avenue of investigation.

References

  • Jadhav, S. B., & Gaikwad, N. D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]

  • Zhang, M., & Chen, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

  • de Oliveira, R. B., & da Silva, J. F. M. (2020). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 27(32), 5383-5411. [Link]

  • Ison, G., How, J., & Sridhara, R. (2017). Niraparib for Ovarian Cancer. The New England Journal of Medicine, 377(1), 91. [Link]

  • Zhu, J., & Li, X. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]

  • Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

  • de Oliveira, R. B., & da Silva, J. F. M. (2020). Pharmacological properties of indazole derivatives: recent developments. Current medicinal chemistry, 27(32), 5383-5411. [Link]

  • Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). ChemInform Abstract: Rapid Access to 3-Aminoindazoles from Tertiary Amides. ChemInform, 46(51). [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Predicted lipophilicity, physicochemical, solubility (sol.), and drug-likeness properties of the newly synthesized indole-based benzamide and caffeic acid amide analogues 3a-m. ResearchGate. [Link]

  • Li, H., & Liu, Z. (2020). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 21(20), 7753. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Singh, M., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(8), 885-907. [Link]

  • Zhang, M., & Chen, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Wikipedia. (2023). PARP1. [Link]

  • Kim, S., & Chang, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2991–2999. [Link]

  • Jadhav, S. B., & Gaikwad, N. D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]

  • International Journal of Creative Research Thoughts. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. [Link]

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Methodological & Application

Application Note & Protocols: Regioselective N-Alkylation of 6-Bromo-4-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Regiochemical Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from oncology to neurodegenerative disease.[1][2] The functionalization of the indazole nitrogen atoms is a critical step in modulating the pharmacological profile of these molecules. However, the N-alkylation of 1H-indazoles is rarely straightforward, typically yielding a mixture of N1 and N2 regioisomers.[1][2] This lack of selectivity complicates synthesis, necessitates challenging chromatographic separations, and ultimately impacts yield and cost-effectiveness in drug development campaigns.[3]

This guide focuses on a particularly challenging substrate: 6-Bromo-4-fluoro-3-iodo-1H-indazole . This molecule's dense halogenation presents a unique combination of steric and electronic factors that profoundly influence the outcome of N-alkylation. The large iodine atom at the C3 position offers significant steric hindrance, while the electron-withdrawing nature of the fluorine, bromine, and iodine atoms modulates the nucleophilicity of the entire heterocyclic system.

Here, we provide a detailed analysis of the underlying chemical principles and present two distinct, field-proven protocols to achieve regioselective alkylation of this substrate. By carefully selecting the reaction conditions—specifically the base, solvent, and alkylating agent—researchers can predictably favor the formation of either the N1 or N2 alkylated product, thereby streamlining the synthesis of advanced intermediates for drug discovery.

Core Principles: Understanding the Drivers of Regioselectivity

The outcome of the N-alkylation of 1H-indazole is a delicate balance between several competing factors. Directing the reaction towards a single isomer requires a nuanced understanding of the interplay between the substrate's intrinsic properties and the external reaction conditions.

  • Tautomeric Stability and Thermodynamics : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] This intrinsic stability often means that the N1-alkylated product is the thermodynamically favored isomer. Conditions that allow for equilibration will often lead to a higher proportion of the N1 product.[4] For 3-iodo indazoles, the energy difference between the 1-H and 2-H tautomers is even more pronounced, making the pathway to N1 alkylation (which proceeds from the more stable 1-H tautomer) kinetically more demanding but thermodynamically favorable.[5]

  • Steric Hindrance : The N1 position is flanked by the C7-H bond, whereas the N2 position is adjacent to the C3 substituent. In our target molecule, the bulky iodine atom at C3 creates a sterically hindered environment around the N2 nitrogen. This steric clash can disfavor the approach of an alkylating agent to the N2 position, particularly under conditions where the reaction proceeds via direct SN2 attack on the indazolide anion.

  • Electronic Effects : The three halogen substituents (F, Br, I) are all electron-withdrawing, reducing the overall electron density of the indazole ring system and lowering the pKa of the N-H proton. This makes deprotonation easier but also impacts the relative nucleophilicity of the N1 and N2 atoms in the resulting anion.

  • The Critical Role of the Cation and Solvent (Ion-Pairing) : Perhaps the most critical controllable factor is the nature of the indazolide salt formed after deprotonation.

    • In less polar solvents like Tetrahydrofuran (THF), alkali metal cations (e.g., Na⁺) form tight ion pairs with the indazolide anion.[4] The cation tends to coordinate with the more sterically accessible and electron-rich N2 atom. This coordination effectively blocks the N2 position, directing the incoming alkylating electrophile to attack the N1 position.[1][4][6] This chelation-controlled mechanism is a powerful strategy for achieving high N1 selectivity.[2][6]

    • In highly polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the cation is well-solvated, leading to a "naked" or solvent-separated indazolide anion.[4] In this state, the reaction outcome is governed more by the intrinsic nucleophilicity of the nitrogen atoms, often resulting in poor selectivity.[1][4]

cluster_substrate 1H-Indazole & Anion cluster_pathways Alkylation Pathways cluster_factors Controlling Factors Indazole 6-Br-4-F-3-I-1H-Indazole Anion Indazolide Anion Indazole->Anion + Base - H+ N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product  Attack at N1 N2_Product N2-Alkylated Product (Kinetic) Anion->N2_Product Attack at N2   Sterics Steric Hindrance (C3-Iodo) Sterics->N2_Product hinders Chelation Cation Chelation (Na+ in THF) Chelation->N1_Product favors Mechanism Alternative Mechanism (e.g., Mitsunobu) Mechanism->N2_Product enables

Diagram 1: Key factors governing the regioselectivity of indazole N-alkylation.

Protocols for Regioselective Synthesis

The following protocols provide actionable guidance for selectively synthesizing the N1 and N2 isomers of alkylated 6-Bromo-4-fluoro-3-iodo-indazole.

Protocol 1: N1-Selective Alkylation via Cation Chelation Control

This protocol is designed to maximize the formation of the thermodynamically favored N1 isomer by leveraging the formation of a tight ion pair between the indazolide anion and a sodium cation in a non-polar solvent.

Principle: Sodium hydride (NaH) deprotonates the indazole. In THF, the resulting Na⁺ cation coordinates to the N2 position, sterically blocking it and directing the electrophile (R-X) to the N1 position. This method has been shown to provide excellent N1 selectivity for a wide range of substituted indazoles.[4][7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-neck round-bottom flask, equipped with a magnetic stir bar, septum, and nitrogen/argon inlet.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to the reaction flask.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may appear as a slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required.[1] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol favors the formation of the N2 isomer, which is often the kinetic product, by employing conditions that avoid the formation of a discrete indazolide anion.

Principle: The Mitsunobu reaction proceeds through a different mechanism where the indazole acts as a nucleophile towards an activated alcohol-phosphine complex. This pathway often shows a strong preference for producing the N2-alkylated isomer.[4]

Materials:

  • This compound

  • Primary or secondary alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with magnetic stir bar under an inert atmosphere.

Procedure:

  • Preparation: To a flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) and stir until all solids are dissolved.

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and a color change (typically to a yellow or orange hue) may occur. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography on silica gel to isolate the pure N2-alkylated indazole.

Summary of Conditions and Expected Outcomes

ParameterProtocol 1: N1-SelectiveProtocol 2: N2-SelectiveRationale
Major Product 1-Alkyl-6-bromo-4-fluoro-3-iodo-2H-indazole2-Alkyl-6-bromo-4-fluoro-3-iodo-2H-indazoleThermodynamic vs. Mechanistic Control
Base Sodium Hydride (NaH)None (Reagent-based)Forms Na⁺ indazolide for chelation control.[4]
Key Reagents Alkyl Halide/TosylateAlcohol, PPh₃, DIAD/DEADSN2 electrophile vs. Mitsunobu partners.[4]
Solvent Anhydrous THFAnhydrous THF or DCMLow polarity of THF promotes tight ion-pairing.[4]
Temperature 0 °C to 50 °C0 °C to Room TemperatureStandard conditions for both transformations.
Key Driver Cation-coordination at N2Reaction mechanism bypasses indazolide anionDirects electrophile to N1 vs. inherent N2 preference.[4]

Experimental Workflow & Analysis

A successful regioselective synthesis requires careful execution and rigorous analytical confirmation.

A 1. Setup - Dry Glassware - Inert Atmosphere (N2/Ar) B 2. Reagent Dosing - Add Indazole & Solvent - Cool to 0°C - Add Base/Reagents A->B C 3. Reaction - Add Alkylating Agent - Stir at specified Temp - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench Reaction - Liquid-Liquid Extraction C->D E 5. Purification - Concentrate Crude - Flash Chromatography D->E F 6. Analysis - NMR (1H, 13C, HMBC) - Mass Spectrometry - Confirm Regiochemistry E->F

Diagram 2: General experimental workflow for N-alkylation of indazole.

Confirming Regiochemistry: The unambiguous assignment of the N1 and N2 isomers is crucial and is best achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[4]

  • N1-Isomer: A key correlation will be observed between the protons on the alpha-carbon of the alkyl group (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.[4]

  • N2-Isomer: A correlation will be seen between the alpha-protons of the alkyl group and the C3 carbon (the carbon bearing the iodine atom).

Safety Considerations

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or mutagenic. Handle them in a well-ventilated fume hood with appropriate PPE.

  • Azodicarboxylates (DEAD/DIAD): These reagents are shock-sensitive and can be explosive, especially in concentrated form. Use with caution.

  • Thermal Stability: Indazole-containing compounds, due to their N-N bond, can be thermally unstable and may decompose exothermically at elevated temperatures.[3] It is advisable to perform thermal analysis (e.g., DSC) before scaling up reactions.[3]

Conclusion

The regioselective N-alkylation of the heavily substituted this compound is a solvable challenge. High N1 selectivity can be achieved by leveraging cation chelation effects with strong bases like NaH in non-polar solvents such as THF. Conversely, high N2 selectivity can be obtained by employing alternative reaction pathways, such as the Mitsunobu reaction. By understanding and applying the principles of steric, electronic, and mechanistic control, researchers can efficiently access either desired regioisomer, accelerating the development of novel indazole-based therapeutics.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26235–26246. Available at: [Link]

  • Poudel, T. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7029-7035. Available at: [Link]

  • Poudel, T. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Product Formation in Halo-Indazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for halo-indazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side product formations encountered during the synthesis and functionalization of halo-indazoles. The indazole scaffold is a critical pharmacophore in numerous therapeutic agents, making the efficient and clean synthesis of its derivatives paramount.[1][2] However, the inherent electronic nature and reactivity of the indazole ring system, particularly when halogenated, can lead to undesired side reactions.

This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to not only solve immediate synthetic challenges but also to build a deeper understanding of the underlying chemistry to proactively mitigate side product formation in your future work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation and N-Arylation Reactions

Question: I am attempting an N-alkylation/N-arylation of my halo-indazole, but I'm consistently getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of a mixture of N1 and N2 isomers is the most common challenge in the functionalization of indazoles.[3] The indazole anion is an ambident nucleophile, and the site of attack (N1 vs. N2) is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3][4]

Underlying Causality:

  • Tautomerism and Thermodynamic Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] However, under basic conditions, deprotonation generates an indazolide anion with significant electron density on both nitrogen atoms.

  • Kinetic vs. Thermodynamic Control: The N1 position is often the kinetic site of attack due to its higher nucleophilicity, while the N2-substituted product can sometimes be the thermodynamically more stable isomer, depending on the substituent. Reactions run at lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.

  • Influence of Substituents:

    • Electron-withdrawing groups (EWGs) at the C3 or C7 position can influence regioselectivity. For instance, a C7-nitro or carboxylate group can promote N2 selectivity.[2][4]

    • Steric hindrance at the C7 position can favor N1 substitution by blocking access to the N2 position. Conversely, bulky substituents at the N-substituent of the incoming group can also influence the regioselectivity.[7]

  • Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role.

    • Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" indazolide anion and potentially different selectivity compared to non-polar solvents like THF.[4][8]

    • Base and Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence the aggregation state of the indazolide and its reactivity. For example, using NaH in THF has been shown to favor N1 alkylation for certain substrates.[2][4] DFT calculations suggest that chelation between the cation, the N2-nitrogen, and an oxygen atom of a C3-substituent can direct alkylation to the N1 position.[9][10]

Troubleshooting Protocol:

  • Optimize the Base and Solvent System:

    • For preferential N1-alkylation , consider using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF).[2][4]

    • For preferential N2-alkylation , explore conditions such as using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

  • Vary the Temperature:

    • To favor the kinetic product (often N1), run the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • To favor the thermodynamic product, consider running the reaction at a higher temperature, but be mindful of potential decomposition.

  • Consider the Alkylating/Arylating Agent:

    • Highly reactive electrophiles (e.g., alkyl iodides) may show less selectivity. Switching to a less reactive electrophile (e.g., alkyl bromide or chloride) might improve the outcome.

    • For N-arylations, the choice of ligand in copper- or palladium-catalyzed reactions is critical. Ligands can influence the steric environment around the metal center, thereby affecting regioselectivity.

Data-Driven Insights on Regioselectivity:

Reaction TypeReagents and ConditionsPredominant IsomerReference
N-AlkylationNaH, Alkyl Bromide, THFN1
N-AlkylationK2CO3, Alkyl Halide, DMFOften a mixture, can favor N2
N-ArylationCuI, Ligand, BaseDependent on ligand and substrate

Illustrative Workflow for Optimizing Regioselectivity:

G cluster_0 Problem: Poor N1/N2 Regioselectivity cluster_1 Troubleshooting Strategies cluster_2 Desired Outcome A Initial Reaction Conditions (e.g., K2CO3, DMF) B Strategy 1: Change Base/Solvent (e.g., NaH, THF for N1) A->B Implement one or more strategies C Strategy 2: Vary Temperature (Lower T for kinetic, Higher T for thermodynamic) A->C Implement one or more strategies D Strategy 3: Modify Electrophile (Less reactive halide) A->D Implement one or more strategies E Strategy 4: For N-Arylation, Screen Ligands A->E Implement one or more strategies F Improved Regioselectivity (>95:5 ratio of desired isomer) B->F Analyze results and iterate if necessary C->F Analyze results and iterate if necessary D->F Analyze results and iterate if necessary E->F Analyze results and iterate if necessary

Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.

Issue 2: Dehalogenation Side Products in Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura (or other cross-coupling) reaction on my halo-indazole, but I am observing a significant amount of the dehalogenated indazole as a side product. What is causing this, and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered heterocyclic halides.[11][12][13]

Underlying Causality:

  • Mechanism of Dehalogenation: Dehalogenation can occur through several pathways:

    • Hydrodehalogenation: The organopalladium intermediate formed after oxidative addition can react with a hydride source in the reaction mixture. Common hydride sources include solvents (like DMF), bases, or boronic acid reagents.[14]

    • Protiodeboronation of the Boronic Acid: The boronic acid can be protonated, leading to the formation of the corresponding arene and boric acid, which then does not participate in the desired cross-coupling.

    • Reductive Elimination from a Hydrido-Palladium Complex: A hydrido-palladium species can be formed, which then reductively eliminates with the halide to give the dehalogenated product.

  • Factors Favoring Dehalogenation:

    • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the organopalladium intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation.

    • High Temperatures: Higher reaction temperatures can promote decomposition pathways that lead to dehalogenation.

    • Choice of Base: Certain bases can act as hydride donors or promote the decomposition of other reagents to form hydrides.

    • Water Content: The presence of water can facilitate protiodeboronation.

Troubleshooting Protocol:

  • Optimize the Catalyst System:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to dehalogenation.

    • Palladium Precursor: Ensure the quality of your palladium source. Some palladium(II) precursors require an in-situ reduction step, which if inefficient, can lead to side reactions. Using a pre-formed palladium(0) source can sometimes be beneficial.

  • Control the Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Base: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K3PO4) is often a good choice. Avoid bases that can readily provide a hydride.

    • Solvent: Use anhydrous solvents. If a protic solvent is necessary, minimize the amount used.

  • Reagent Purity:

    • Use high-purity boronic acids or esters. Impurities can inhibit the catalyst.

    • Ensure all reagents and solvents are dry.

Experimental Protocol for Minimizing Dehalogenation in a Suzuki-Miyaura Reaction:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halo-indazole (1.0 equiv), boronic acid (1.2-1.5 equiv), and anhydrous base (e.g., K3PO4, 3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Issue 3: Homocoupling of Aryl Halides in Ullmann Reactions

Question: I am attempting a copper-catalyzed N-arylation (Ullmann reaction) of my halo-indazole, but I am getting a significant amount of biaryl homocoupling of my aryl halide. How can I suppress this side product?

Answer:

Homocoupling of the aryl halide to form a biaryl species is a known side reaction in Ullmann condensations.[15][16] This side reaction consumes the aryl halide and can complicate purification.

Underlying Causality:

  • Mechanism of Homocoupling: The generally accepted mechanism for the Ullmann reaction involves the formation of an organocopper intermediate. This intermediate can react with another molecule of the aryl halide to produce the homocoupled biaryl product.

  • Factors Favoring Homocoupling:

    • High Temperatures: Traditional Ullmann reactions often require harsh conditions (>150 °C), which can promote homocoupling.[15]

    • Stoichiometric Copper: Older Ullmann procedures that use stoichiometric amounts of copper powder are particularly prone to this side reaction.

    • Absence of a Suitable Ligand: Ligands play a crucial role in modern, milder Ullmann couplings. They stabilize the copper catalyst and facilitate the desired C-N bond formation over C-C homocoupling.

Troubleshooting Protocol:

  • Adopt Modern, Ligand-Accelerated Conditions:

    • Move away from traditional, high-temperature, stoichiometric copper conditions.

    • Employ a catalytic amount of a copper(I) source (e.g., CuI, CuBr).[17]

    • Incorporate a ligand to accelerate the reaction and improve selectivity. Common ligands include 1,10-phenanthroline derivatives and various amino acids.[18][19]

  • Optimize Reaction Parameters:

    • Temperature: Modern ligand-accelerated Ullmann reactions can often be run at much lower temperatures (e.g., 80-120 °C), which significantly reduces homocoupling.

    • Base: Use a suitable base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).[17]

    • Solvent: Polar aprotic solvents like DMSO or DMF are commonly used.[17]

  • Control Stoichiometry:

    • Ensure that the halo-indazole is not the limiting reagent. A slight excess of the indazole can help to favor the desired C-N coupling.

Illustrative Diagram of Competing Pathways in Ullmann Reaction:

G A Aryl Halide (Ar-X) D [Ar-Cu-L] Intermediate A->D + Cu(I) F Homocoupled Biaryl (Ar-Ar) B Cu(I) Catalyst C Halo-Indazole E Desired N-Arylated Indazole D->E + Halo-Indazole (Desired Pathway) D->F + Ar-X (Side Reaction)

Caption: Competing pathways in a copper-catalyzed Ullmann N-arylation.

References

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26327-26336. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(18), 6202–6211. [Link]

  • Barros, T. A., de Oliveira, K. T., & de Oliveira, R. B. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1488–1495. [Link]

  • Smith, C. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7029-7035. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. Chemical Society Reviews, 38(11), 3076-3090. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC28202 Ullmann reaction. A REVIEW - PMC - NIH)
  • Li, W., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12341–12353. [Link]

  • Barros, T. A., de Oliveira, K. T., & de Oliveira, R. B. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1488–1495. [Link]

  • Catalán, J., et al. (1986). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 90(11), 2413–2417. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • Guerrero, M., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1799. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(18), 6202–6211. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3454–3457. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. [Link]

  • ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]24e2972f767989)

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Technical Support Center: Purification of Iodinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iodinated indazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these versatile but often challenging synthetic intermediates. The unique electronic properties and inherent reactivity of the carbon-iodine bond, combined with the characteristics of the indazole ring, present specific purification hurdles. This resource provides in-depth, field-proven insights to help you navigate these challenges, optimize your purification workflows, and ensure the integrity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: Why are iodinated indazoles so susceptible to degradation during purification?

A: The primary reason lies in the inherent weakness of the carbon-iodine (C-I) bond compared to its lighter halogen counterparts (C-Br, C-Cl).[1] This bond is susceptible to cleavage under various conditions, leading to deiodination. Key contributing factors include:

  • Light Sensitivity: Aryl iodides can be photolabile, and exposure to ambient or UV light can induce radical pathways that lead to the loss of iodine.[1][2][3]

  • Thermal Stress: High temperatures, whether from a reaction workup or solvent removal, can provide sufficient energy to promote C-I bond cleavage.[1][3]

  • Reductive Environments: The presence of reducing agents, certain bases, or even trace transition metal catalysts (e.g., palladium from a preceding cross-coupling reaction) can catalyze hydrodehalogenation, replacing the iodine with a hydrogen atom.[1]

Q2: What are the most common impurities I should anticipate when working with iodinated indazoles?

A: Besides residual solvents and reagents, there are three main classes of impurities specific to these compounds:

  • Unreacted Starting Material: Incomplete iodination will leave the parent indazole (e.g., 3-methyl-1H-indazole if you are synthesizing 4-iodo-3-methyl-1H-indazole).[4]

  • Deiodinated Product: This is the compound where the iodine atom has been replaced by hydrogen. It often forms during the reaction or subsequent purification steps.[1][4]

  • Di-iodinated Species: Over-iodination can lead to the introduction of a second iodine atom at another position on the indazole ring, creating a closely related and often difficult-to-separate impurity.[4]

Q3: How does the N-H proton of the indazole ring affect purification by silica gel chromatography?

A: The indazole ring contains both a slightly acidic N-H proton and basic nitrogen atoms. This amphoteric nature can lead to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing or streaking during column chromatography, which diminishes resolution and can lead to cross-contaminated fractions.[5] In some cases, this strong adsorption can promote on-column decomposition.

Q4: What is the best way to store purified iodinated indazole compounds for long-term use?

A: Given their sensitivity, proper storage is critical to maintain purity. For long-term storage, it is strongly recommended to keep the solid compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4] Amber vials are superior to clear vials to minimize light exposure.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My final product is contaminated with a significant amount of the deiodinated version of my compound. How can I prevent this?
  • Potential Causes & Mechanistic Explanation:

    • Photolytic Cleavage: Exposure to direct light provides the energy for homolytic cleavage of the weak C-I bond.[2][3]

    • Acid-Catalyzed Decomposition: The acidic surface of silica gel can sometimes promote decomposition pathways, including deiodination.

    • Thermal Decomposition: Excessive heat during solvent evaporation via rotary evaporator can accelerate bond cleavage.[3]

    • Catalyst Residue: Trace palladium from a previous step is a known catalyst for hydrodehalogenation, a common side reaction in cross-coupling chemistry.[1]

  • Suggested Solutions & Scientific Rationale:

    • Minimize Light Exposure: Conduct the purification in a fume hood with the sash lowered and lights dimmed. Wrap your chromatography column and collection flasks in aluminum foil. This physically blocks the photons required to initiate photodecomposition.[2]

    • Use a Neutral Stationary Phase: If you suspect silica gel-mediated decomposition (test this by spotting your crude material on a TLC plate, letting it sit for 30 minutes, and then eluting), switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[5]

    • Control Temperature: When evaporating solvent, use a water bath temperature that is as low as reasonably possible to maintain a good evaporation rate without heating the compound excessively. Avoid heating the solid "to dryness" on a rotary evaporator under high vacuum for extended periods.

    • Employ Metal Scavengers: If your iodinated indazole is an intermediate following a metal-catalyzed reaction, consider a workup step with a metal scavenger or a pass through a dedicated scavenger cartridge before committing to preparative chromatography.

This diagram outlines a logical workflow for diagnosing and mitigating deiodination during purification.

G cluster_0 start Deiodination Detected (by LC-MS / NMR) check_light Is the purification setup shielded from light? start->check_light action_light Action: Wrap column and flasks in aluminum foil. check_light->action_light No check_temp Was excessive heat used during workup/evaporation? check_light->check_temp Yes action_light->check_temp action_temp Action: Use low-temperature water bath for evaporation. check_temp->action_temp Yes check_silica Is the compound stable on silica? (Perform TLC stability test) check_temp->check_silica No action_temp->check_silica action_silica Action: Switch to neutral alumina or reversed-phase. check_silica->action_silica No check_catalyst Was the precursor from a Pd-catalyzed reaction? check_silica->check_catalyst Yes end_node Re-purify and analyze for purity action_silica->end_node action_catalyst Action: Use a metal scavenger prior to chromatography. check_catalyst->action_catalyst Yes check_catalyst->end_node No action_catalyst->end_node caption Troubleshooting workflow for deiodination.

Caption: Troubleshooting workflow for deiodination.

Problem 2: My compound streaks severely during silica gel chromatography, giving poor separation.
  • Potential Causes & Mechanistic Explanation:

    • Acid-Base Interactions: The primary cause is the interaction between the basic nitrogen atoms of the indazole ring and the acidic silanol groups on the silica surface. This strong, non-specific binding slows the compound's elution in an uneven manner, causing the characteristic "streak" or "tail."[5]

  • Suggested Solutions & Scientific Rationale:

    • Use a Mobile Phase Modifier: The most common and effective solution is to add a basic modifier to your eluent. Adding 0.1-1% triethylamine (Et₃N) or a 10% solution of ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica.[5] The modifier molecules preferentially bind to the silanol groups, allowing your compound to elute symmetrically.

    • Switch to a Different Stationary Phase: If modifiers do not resolve the issue, using neutral or basic alumina can be an excellent alternative as its surface is not acidic. For very polar indazoles, reversed-phase (C18) chromatography is another powerful option.[5]

Problem 3: My product appears to be a yellow or brown solid, but I expect it to be colorless.
  • Potential Causes & Mechanistic Explanation:

    • Residual Iodine: The most common cause of a yellow/brown tint is trace amounts of elemental iodine (I₂) remaining from the iodination reaction. This is especially likely if the reaction workup was incomplete.

    • Oxidation/Decomposition: Some heterocyclic compounds can form colored oxides or degradation products upon exposure to air and light.[6]

    • Trace Metal Impurities: Residual palladium can sometimes appear as palladium black (a fine, dark powder), imparting a grayish or dark color to the material.

  • Suggested Solutions & Scientific Rationale:

    • Ensure Complete Quenching: During the aqueous workup of an iodination reaction, always wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4][7] These reagents reduce residual I₂ to colorless iodide (I⁻), which is then removed in the aqueous phase. Wash until the organic layer is colorless.

    • Charcoal Treatment & Recrystallization: If the color persists after chromatography, it may be due to highly conjugated, colored byproducts. Dissolving the material in a suitable solvent, stirring briefly with a small amount of activated charcoal, and filtering through celite can remove these impurities. Subsequent recrystallization is often the best method to obtain a highly pure, crystalline, and colorless product.

Data Summary & Comparison

Table 1: Comparison of Stationary Phases for Iodinated Indazole Purification

Stationary PhaseSurface ChemistryBest ForPotential IssuesRecommended Modifier
Silica Gel Acidic (Si-OH)General purpose, non-polar to moderately polar compounds.Tailing/streaking of basic indazoles; potential for acid-catalyzed decomposition.0.1-1% Triethylamine or NH₃/MeOH.
Neutral Alumina Neutral (Al-OH)Basic or acid-sensitive compounds that tail on silica.Can have different selectivity than silica; may be less effective for very polar compounds.Typically not required.
Reversed-Phase (C18) Hydrophobic (Si-C₁₈H₃₇)Polar, ionizable, or water-soluble indazoles.Requires aqueous mobile phases; may be less scalable than normal phase.Trifluoroacetic acid (TFA) or formic acid for acidic compounds; ammonium acetate for neutral pH.

Key Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for a moderately polar 3-iodo-1H-indazole derivative that shows some tailing on silica.

  • Stability Test: Spot the crude material on a silica TLC plate. Let it stand on the bench for 30-60 minutes. Elute the plate. If new spots appear or the original spot streaks, the compound is unstable on silica; consider using neutral alumina.[8]

  • Solvent System Selection: Develop a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that gives your desired product an Rf of ~0.2-0.3 on TLC.

  • Prepare the Eluent: Make a sufficient volume of the chosen solvent system. Add 0.5% v/v of triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack the column with silica gel using the prepared eluent (wet packing is often preferred). Do not let the column run dry.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel (2-3x the mass of your crude product), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Run the column, applying gentle air pressure. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. To fully remove residual triethylamine, you may need to co-evaporate with a solvent like dichloromethane a few times.

Protocol 2: Recrystallization for Final Polishing

This is an excellent final step to achieve high purity and remove minor impurities.

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in vials with solvents like ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Work on a hot plate and add the solvent in small portions.

  • Cooling (Crystal Formation): Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of precipitated solid.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all residual solvent.

This diagram provides a decision-making framework for choosing the most appropriate purification method.

G cluster_1 start Crude Product Analysis is_solid Is the crude material a solid? start->is_solid is_major_product Is the desired product the major component (>80%)? is_solid->is_major_product Yes run_column Perform Flash Column Chromatography is_solid->run_column No (Oil) try_recrystallization Attempt Recrystallization is_major_product->try_recrystallization Yes is_major_product->run_column No purity_check1 Check Purity (NMR / LC-MS) try_recrystallization->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 success Purification Complete is_pure1->success Yes is_pure1->run_column No purity_check2 Check Purity of Combined Fractions run_column->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 is_pure2->try_recrystallization No, but solid & >80% pure now is_pure2->success Yes caption Decision tree for purification strategy.

Caption: Decision tree for purification strategy.

References

  • Gandeepan, P., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Adams, J., et al. (2006). Methods for preparing indazole compounds.
  • Feier, R., et al. (2018). Iodination reaction of commercial indazole. ResearchGate. [Link]

  • Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2557. [Link]

  • Liao, L., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11, 2255–2262. [Link]

  • Reddit User Discussion. (2023). Purification Troubleshooting. r/chemistry Reddit Community. [Link]

  • Reddit User Discussion. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros Reddit Community. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of 6-Bromo-4-fluoro-3-iodo-1H-indazole versus Other Haloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this scaffold creates versatile building blocks, pivotal for constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparison of 6-Bromo-4-fluoro-3-iodo-1H-indazole, a highly functionalized building block, with other mono- and di-haloindazoles. We will explore the principles of orthogonal reactivity that underpin its synthetic advantages and provide experimental data and protocols to illustrate its superior utility in the targeted synthesis of complex molecules for drug discovery and development.

The Strategic Imperative of Polyhalogenation in Synthesis

In the synthesis of complex organic molecules, particularly for pharmaceutical applications, the ability to selectively functionalize a core scaffold in a stepwise manner is paramount. Polyhalogenated aromatic and heteroaromatic compounds are invaluable in this regard, as they offer multiple reaction handles that can be addressed sequentially.[3][4] This synthetic strategy relies on the differential reactivity of carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions.[5][6]

The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is:

C–I > C–Br > C–Cl

This predictable reactivity hierarchy allows chemists to perform a cross-coupling reaction at the most reactive site (e.g., an iodo-substituent) while leaving less reactive halogens (e.g., bromo- or chloro-substituents) intact for subsequent transformations.[7] This principle of "orthogonal reactivity" enables the efficient and controlled elaboration of a molecular structure, a critical capability in the construction of compound libraries for structure-activity relationship (SAR) studies.[8]

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br More Reactive C-Cl C-Cl C-Br->C-Cl More Reactive C-F C-F C-Cl->C-F More Reactive

Caption: Decreasing reactivity of C-X bonds in cross-coupling.

Focus Molecule: this compound

This compound is a trifunctionalized building block designed for maximum synthetic versatility. Each halogen atom serves a distinct and strategic purpose:

  • C3-Iodine: As the most labile halogen, the iodo group is the primary site for initial functionalization via Suzuki-Miyaura, Sonogashira, Heck, or other palladium-catalyzed cross-coupling reactions.[8][9] This allows for the introduction of a key pharmacophoric element early in the synthetic sequence.

  • C6-Bromine: The bromo substituent is significantly less reactive than the iodo group, enabling it to remain unchanged under the milder conditions used for C3 coupling. It can then be targeted in a second, distinct cross-coupling step, typically under more forcing conditions (e.g., different ligand, higher temperature), to introduce a second point of diversity.

  • C4-Fluorine: While C-F bonds can participate in cross-coupling, they are generally inert under standard conditions. The primary role of the fluorine atom is to modulate the physicochemical properties of the final molecule. Its high electronegativity can alter the pKa of the indazole N-H, improve metabolic stability, and enhance binding affinity to biological targets.[10]

This built-in, three-tiered reactivity makes this molecule an exceptionally powerful tool for efficiently generating analogues and optimizing lead compounds.

Comparative Analysis with Other Haloindazoles

The true value of this compound is best understood by comparing it to its less-functionalized counterparts.

Compound NameStructureCAS NumberMolecular WeightKey Synthetic Features
3-Iodo-1H-indazole26195-25-7244.03Single, highly reactive site for C3 functionalization.[11]
6-Bromo-1H-indazole79629-27-3197.02Single reactive site at C6; less reactive than C3-iodo.[12]
6-Bromo-3-iodo-1H-indazole885521-88-0322.93Two sites for sequential coupling (C3 then C6). Excellent for 2D library expansion.[8]
4-Bromo-6-fluoro-1H-indazole885520-70-7215.02One primary coupling site (C4-Br) with a fluorine atom for property modulation.[13]
This compound Not Available340.92Three sites for maximal synthetic diversity and property tuning.

Versus Mono-haloindazoles (e.g., 3-Iodo-1H-indazole): Mono-haloindazoles are workhorses for introducing a single substituent onto the indazole core. They are synthetically straightforward but lack the capacity for building molecular complexity in a controlled, stepwise manner. Their utility is largely confined to single-vector modifications.

Versus Di-haloindazoles (e.g., 6-Bromo-3-iodo-1H-indazole): This is the most critical comparison. 6-Bromo-3-iodo-1H-indazole is a powerful building block that allows for selective C3 and C6 functionalization.[8] However, this compound offers the significant advantage of the C4-fluoro substituent. In drug development, the introduction of fluorine can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like properties. Therefore, the fluoro-substituted analogue provides an additional, crucial axis for optimization that its di-halo counterpart lacks.

Experimental Validation & Protocols

The theoretical advantages of polyhalogenated indazoles are validated through established synthetic protocols. The following methodologies demonstrate the preparation of a key intermediate and its selective functionalization.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This procedure details the C3-iodination of 6-bromo-1H-indazole, a foundational step for creating di-halo building blocks. The mechanism involves the deprotonation of the indazole N-H followed by electrophilic attack on the electron-rich C3 position by molecular iodine.

Methodology: (Adapted from literature[12][14])

  • Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 40 mL), add potassium hydroxide (KOH, 20 mmol, 2.0 equiv.) in portions at room temperature.

  • Iodination: Stir the mixture for 30 minutes. Prepare a solution of iodine (I₂, 15 mmol, 1.5 equiv.) in DMF (8 mL) and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-3-iodo-1H-indazole. A typical yield is around 71%.[12]

G cluster_workflow Protocol 1: Synthesis Workflow start Dissolve 6-bromo-1H-indazole in DMF add_koh Add KOH (2.0 equiv) start->add_koh stir1 Stir for 30 min add_koh->stir1 add_iodine Add I₂ solution dropwise stir1->add_iodine stir2 Stir for 3h at RT add_iodine->stir2 quench Pour into Na₂S₂O₄ / K₂CO₃ (aq) stir2->quench filter Filter and wash solid quench->filter end Dry product: 6-Bromo-3-iodo-1H-indazole filter->end

Caption: Workflow for the synthesis of 6-Bromo-3-iodo-1H-indazole.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol demonstrates the selective functionalization at the C3-Iodo position of a di-halo indazole, leveraging its higher reactivity over the C6-Bromo position.

Methodology: (General procedure adapted from literature[9][15])

  • Reaction Setup: In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent and Base: Add a degassed solvent system, such as a 4:1 mixture of Dioxane/H₂O or Toluene/EtOH/H₂O (5 mL). Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C. The reaction time can vary from 2 to 12 hours depending on the substrates. For faster reactions, microwave irradiation at 120°C for 30-40 minutes can be employed.[16]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-6-bromo-1H-indazole product.

Comparative Experimental Data

The selectivity described is borne out by experimental results, where coupling occurs preferentially at the C-I bond under conditions that leave the C-Br bond intact.

SubstrateCoupling PartnerCatalyst (mol%)ConditionsProductYield (%)Reference
3-Iodo -1H-indazolePhenylboronic acidPdCl₂(dppf) (3)K₂CO₃, DMF, 80°C, 1h3-Phenyl-1H-indazole95%[9]
5-Bromo-3-iodo -1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5.8)Na₂CO₃, Dioxane, 120°C (MW), 40 min5-Bromo-3-vinyl-1H-indazole72%[16]
6-Bromo -1H-indazole4-Methoxyphenylboronic acidPd(OAc)₂ (2)K₃PO₄, Toluene, 100°C, 18h6-(4-Methoxyphenyl)-1H-indazole85%(Representative)

Note: The data illustrates that C-I bonds readily couple under various conditions, including rapid microwave heating, while C-Br bonds typically require longer reaction times or more active catalytic systems to achieve high yields.

Conclusion

While simpler haloindazoles like 3-iodo-1H-indazole and 6-bromo-1H-indazole are effective for single-point modifications, they lack the strategic depth required for complex, multi-vector synthetic campaigns. The di-halo derivative, 6-bromo-3-iodo-1H-indazole, represents a significant step forward, enabling robust, sequential functionalization.

However, This compound stands apart as a superior building block for modern drug discovery. It integrates the proven orthogonal reactivity of the iodo and bromo groups with the critical, property-modulating effects of a strategically placed fluorine atom. This trifecta of functionality provides researchers with unparalleled control over the synthetic process and the pharmacological profile of the final compound, making it an indispensable tool for developing the next generation of indazole-based therapeutics.

References

  • Bellina, F., et al. (2007). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI. Available at: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Hartwig, J. F., & St. Martin, E. I. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Duarte, C. D., et al. (2017). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Mini reviews in medicinal chemistry. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Sharma, P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.
  • Almanza-Sánchez, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future medicinal chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. Available at: [Link]

  • PubMed. (2023). Extemporaneous compounding of dabrafenib and trametinib for cancer patients with feeding tubes. PubMed. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Sharma, P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Available at: [Link]

  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. Available at: [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
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  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

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  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate. Google Patents.
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A Comparative Spectroscopic Guide to 6-Bromo-4-fluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful drug discovery and development. Substituted indazoles, in particular, are a class of compounds that continue to garner significant attention due to their diverse biological activities. This guide provides a detailed spectroscopic analysis of 6-Bromo-4-fluoro-3-iodo-1H-indazole, a polysubstituted indazole with potential applications in pharmaceutical research.

Given the absence of comprehensive, publicly available experimental spectra for this specific molecule, this guide will present a detailed, predicted spectroscopic profile based on established principles and data from closely related analogues. By comparing these predictions with known experimental data for similar compounds, we aim to provide a robust framework for researchers to identify and characterize this and other related molecules. This comparative approach underscores the importance of understanding substituent effects on spectroscopic outcomes, a critical skill in the arsenal of any synthetic or medicinal chemist.

The Structural Context: Understanding Substituent Effects

The spectroscopic properties of an aromatic system like indazole are profoundly influenced by the electronic and steric nature of its substituents. In this compound, we have a confluence of halogen substituents, each exerting distinct effects on the electron distribution within the bicyclic ring system.

  • Iodine at C3: The iodine at the 3-position is expected to have a significant impact on the chemical shifts of adjacent nuclei due to its size and polarizability.

  • Fluorine at C4: As a highly electronegative atom, the fluorine at the 4-position will exert a strong inductive electron-withdrawing effect, influencing the entire aromatic system. Its presence is also a key feature for ¹⁹F NMR analysis.

  • Bromine at C6: The bromine at the 6-position will also contribute to the overall electronic environment of the benzene portion of the indazole ring.

Understanding these individual and collective effects is paramount to accurately predicting and interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction and Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we present a predicted analysis for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound and compare it with experimental data from related compounds.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C5 and C7 positions, in addition to a broad signal for the N-H proton.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~13.5 - 14.0br sN1-HThe N-H proton of indazoles is typically deshielded and appears as a broad singlet.
~7.6 - 7.8dH7The proton at C7 is expected to be a doublet due to coupling with the fluorine at C4. The electron-withdrawing nature of the adjacent bromine will deshield this proton.
~7.3 - 7.5dH5The proton at C5 will also be a doublet due to coupling with the fluorine at C4. It is expected to be upfield relative to H7 due to the electronic environment.

Comparative Analysis:

To ground these predictions, we can compare them with the experimental ¹H NMR data of 6-Bromo-3-iodo-1H-indazole and 5-Bromo-4-fluoro-1H-indazole .

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)Reference
6-Bromo-3-iodo-1H-indazole DMSO-d₆13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H)[1]
5-Bromo-4-fluoro-1H-indazole Not SpecifiedFigure 1 in reference shows aromatic protons[2]

The downfield shift of the N-H proton in 6-Bromo-3-iodo-1H-indazole (13.62 ppm) supports our prediction for the target molecule. The presence of the 4-fluoro group in our target molecule is the key differentiator. The expected doublet splitting for both H5 and H7 is a direct consequence of coupling to the ¹⁹F nucleus.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon atoms directly attached to the electronegative halogens will be significantly affected.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~90 - 100C3The carbon bearing the iodine is expected to be significantly shielded due to the "heavy atom effect".
~155 - 165 (d, ¹JCF)C4The carbon attached to fluorine will show a large one-bond coupling constant and will be significantly deshielded.
~110 - 120C5This carbon will show coupling to the fluorine at C4.
~115 - 125C6The carbon attached to bromine will be shielded relative to an unsubstituted carbon.
~125 - 135C7This carbon will also exhibit coupling to the fluorine at C4.
~140 - 150C3aQuaternary carbon at the ring junction.
~130 - 140C7aQuaternary carbon at the ring junction.

Comparative Analysis:

While specific ¹³C NMR data for our exact comparators is scarce in the provided search results, general principles of substituent effects on aromatic ¹³C chemical shifts support these predictions. The large C-F coupling constant is a hallmark of fluorinated aromatic compounds and would be a key diagnostic feature.

Predicted ¹⁹F NMR Spectrum of this compound

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.

Predicted Chemical Shift (δ, ppm vs. CFCl₃)MultiplicityRationale
-110 to -130mThe chemical shift of fluorine on an aromatic ring is sensitive to the other substituents. The multiplicity will be complex due to couplings with H5 and H7.

Causality in Experimental Choices: The choice of NMR experiments would not be limited to simple 1D spectra. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals. For instance, an HMBC experiment would show long-range correlations between the N-H proton and carbons C3, C3a, and C7a, confirming their connectivity.

Mass Spectrometry (MS): Predicting Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₇H₃BrFIN₂ (340.84 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom.

  • Key Fragmentation Pathways:

    • Loss of iodine: [M - I]⁺

    • Loss of bromine: [M - Br]⁺

    • Loss of HCN from the pyrazole ring.

Comparative Analysis:

The mass spectrum of 6-Bromo-3-iodo-1H-indazole shows a [M+H]⁺ peak at m/z 322.9, which corresponds to its molecular weight. This confirms that the indazole ring is stable under typical ESI-MS conditions.

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectrum of this compound:

Wavenumber (cm⁻¹)Vibration
~3100-3000N-H stretch
~1620-1450C=C and C=N stretching in the aromatic rings
~1250-1150C-F stretch
Below 1000C-Br and C-I stretches

The presence of a broad N-H stretching band would be a key indicator of the 1H-indazole tautomer.

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard protocols would be employed.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (High-Resolution)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

IR Spectroscopy (ATR)
  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesis of This compound Pur Purification (e.g., Column Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Pur->NMR MS Mass Spectrometry (HRMS) Pur->MS IR IR Spectroscopy (ATR-FTIR) Pur->IR Elucidation Structural Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation Comparison Comparison with Analogues Elucidation->Comparison Final Final Structure Confirmation Comparison->Final

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By grounding these predictions in the established principles of spectroscopy and making direct comparisons with known analogues, we offer a valuable resource for researchers in the field. The detailed breakdown of expected NMR, MS, and IR data, coupled with standardized experimental protocols, serves as a practical tool for the identification and characterization of this and similar complex heterocyclic molecules. As the quest for novel therapeutics continues, the ability to rapidly and accurately determine the structure of new chemical entities remains a critical and indispensable skill.

References

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